(4-Tert-butylphenyl) 4-methylbenzenesulfonate

Catalog No.
S12402474
CAS No.
7598-28-9
M.F
C17H20O3S
M. Wt
304.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Tert-butylphenyl) 4-methylbenzenesulfonate

CAS Number

7598-28-9

Product Name

(4-Tert-butylphenyl) 4-methylbenzenesulfonate

IUPAC Name

(4-tert-butylphenyl) 4-methylbenzenesulfonate

Molecular Formula

C17H20O3S

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C17H20O3S/c1-13-5-11-16(12-6-13)21(18,19)20-15-9-7-14(8-10-15)17(2,3)4/h5-12H,1-4H3

InChI Key

SUCZYFLKGVGAFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(C)(C)C

(4-Tert-butylphenyl) 4-methylbenzenesulfonate is an organic compound characterized by its sulfonate group attached to a methylbenzene ring, which is further substituted by a tert-butylphenyl group. This compound belongs to the class of sulfonates, known for their diverse applications in pharmaceuticals and chemical synthesis. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological activity and solubility properties.

The chemical reactivity of (4-Tert-butylphenyl) 4-methylbenzenesulfonate primarily involves nucleophilic substitution reactions, where the sulfonate group can be displaced by nucleophiles. Common reactions include:

  • Nucleophilic Aromatic Substitution: The sulfonate group can be replaced by amines or alcohols, leading to the formation of new derivatives.
  • Hydrolysis: Under acidic or basic conditions, the sulfonate can hydrolyze, releasing the corresponding alcohol and forming a sulfonic acid.

These reactions are significant in synthetic organic chemistry for creating more complex molecules.

The biological activity of (4-Tert-butylphenyl) 4-methylbenzenesulfonate may be influenced by its structural features. Compounds with similar structures often exhibit various pharmacological effects, including:

  • Antimicrobial Activity: Some sulfonates have shown effectiveness against bacterial strains.
  • Anti-inflammatory Properties: Certain derivatives may inhibit inflammatory pathways, making them candidates for therapeutic applications.

The specific biological activities of this compound require further investigation through bioassays and pharmacological studies to establish its efficacy and safety profile .

Several methods can be employed to synthesize (4-Tert-butylphenyl) 4-methylbenzenesulfonate, including:

  • Direct Sulfonation: The reaction of 4-methylbenzenesulfonic acid with 4-tert-butylphenol under acidic conditions.
  • Nucleophilic Substitution: Starting from a suitable sulfonyl chloride, reacting it with 4-tert-butylphenol in the presence of a base.
  • Coupling Reactions: Utilizing coupling agents to link the tert-butylphenyl moiety with the sulfonate group.

These methods highlight the versatility in synthesizing this compound, allowing for modifications that can enhance its properties

(4-Tert-butylphenyl) 4-methylbenzenesulfonate has potential applications in various fields:

  • Pharmaceuticals: As an intermediate in drug synthesis or as a lead compound for developing new therapeutic agents.
  • Chemical Industry: Used as a reagent in organic synthesis and as a surfactant due to its amphiphilic nature.
  • Material Science: Potentially involved in polymerization processes or as a stabilizer in formulations.

The unique structure may confer specific properties that make it suitable for specialized applications .

Interaction studies are crucial for understanding how (4-Tert-butylphenyl) 4-methylbenzenesulfonate interacts with biological targets. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to proteins or enzymes.
  • Dose-Response Curves: Determining the relationship between concentration and biological effect, essential for establishing therapeutic windows.
  • Computational Modeling: Using quantitative structure-activity relationship (QSAR) models to predict interactions based on chemical structure .

Such studies are vital for predicting the efficacy and safety of the compound in therapeutic contexts.

Several compounds share structural similarities with (4-Tert-butylphenyl) 4-methylbenzenesulfonate, allowing for comparative analysis:

Compound NameStructure FeaturesUnique Properties
PhenylmethanesulfonateSimple phenyl group attached to a sulfonateLess sterically hindered than target
Benzenesulfonic Acid DerivativesVarying substituents on benzeneDiverse biological activities
Toluene Sulfonamide CompoundsSulfonamide functional groupKnown for antimicrobial properties

The uniqueness of (4-Tert-butylphenyl) 4-methylbenzenesulfonate lies in its bulky tert-butyl group, which may enhance lipophilicity and alter pharmacokinetic properties compared to simpler analogs .

XLogP3

5.1

Hydrogen Bond Acceptor Count

3

Exact Mass

304.11331567 g/mol

Monoisotopic Mass

304.11331567 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-09

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